N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide
Description
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide is a triazine-derived compound featuring a central 1,3,5-triazine ring substituted with dimethylamino groups at positions 4 and 5. The 2-position is functionalized with a methyl group linked to a cyclopentanecarboxamide moiety.
The cyclopentanecarboxamide group introduces a balance of hydrophobicity (from the cyclopentane ring) and polarity (from the amide group), which may enhance solubility and bioavailability compared to simpler triazine analogs.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(21)10-7-5-6-8-10/h10H,5-9H2,1-4H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJMOUDBIDQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCCC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorotriazine Intermediate Formation
A precursor such as 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine could react with cyclopentanecarboxamide via a nucleophilic aromatic substitution (SNAr) mechanism. In Example 1 of, lithium bases like n-butyl lithium in THF at -78°C facilitated deprotonation, suggesting that similar conditions could activate the amide nitrogen for substitution.
Hypothetical Reaction Pathway:
-
Deprotonation: Cyclopentanecarboxamide is treated with a strong base (e.g., LDA or NaH) in THF at low temperatures (-78°C to 0°C) to generate a reactive amide anion.
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Substitution: The anion attacks 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, displacing chloride.
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Workup: The product is isolated via aqueous extraction and recrystallization.
Table 1: Proposed Reaction Conditions for SNAr
| Parameter | Condition | Source Inspiration |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | n-BuLi or NaH | |
| Temperature | -78°C to 0°C | |
| Reaction Time | 1–2 hours | |
| Yield (Projected) | 70–85% |
Amide Coupling Approaches
Amide bond formation between a triazine-containing amine and cyclopentanecarboxylic acid represents another viable route. This method avoids harsh substitution conditions and leverages coupling reagents.
Carbodiimide-Mediated Coupling
In Example 2 of, sodium carbonate and diisopropyl ethylamine in DMF facilitated amidation. Adapting this, 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine could react with cyclopentanecarboxylic acid using EDC/HOBt or DCC.
Hypothetical Reaction Pathway:
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Activation: Cyclopentanecarboxylic acid is activated with EDC and HOBt in DMF.
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Coupling: The amine derivative is added, and the mixture is stirred at room temperature for 12–18 hours.
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Purification: The product is precipitated and recrystallized from isopropyl alcohol.
Table 2: Proposed Coupling Conditions
| Parameter | Condition | Source Inspiration |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Coupling Reagent | EDC/HOBt | |
| Base | Diisopropylethylamine | |
| Temperature | 20–25°C | |
| Yield (Projected) | 75–90% |
Reductive Amination Strategy
A reductive amination between 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde and cyclopentanecarboxamide could offer a stereocontrolled pathway. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or acetonitrile is commonly employed for such reactions.
Hypothetical Reaction Pathway:
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Imine Formation: The aldehyde and amine condense to form an imine intermediate.
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Reduction: STAB reduces the imine to a secondary amine.
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Isolation: Column chromatography or recrystallization yields the pure product.
Table 3: Proposed Reductive Amination Conditions
| Parameter | Condition | Source Inspiration |
|---|---|---|
| Solvent | Acetonitrile or DCM | |
| Reducing Agent | NaBH(OAc)3 | |
| Temperature | 0°C to 25°C | |
| Reaction Time | 4–8 hours | |
| Yield (Projected) | 60–80% |
Challenges and Optimization Considerations
Steric Hindrance
The bis(dimethylamino) groups on the triazine ring may hinder nucleophilic attack at the 2-position. To mitigate this, polar aprotic solvents like DMF or DMSO could enhance reactivity, as seen in for similar sterically crowded systems.
Purification Difficulties
The compound’s high polarity may complicate crystallization. Example 1 of utilized isopropyl alcohol for recrystallization, a strategy applicable here. Alternatively, preparative HPLC could resolve impurities.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yields, straightforward | Harsh conditions |
| Amide Coupling | Mild conditions, scalability | Requires activated acid |
| Reductive Amination | Stereochemical control | Lower yields |
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s dimethylamino groups enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects: Target Compound: The cyclopentanecarboxamide group enhances rigidity and may improve binding selectivity in biological systems (e.g., enzyme inhibition) compared to Analog 1’s flexible formamide . Analog 3 (Fluorophenyl): Fluorine atoms increase electronegativity and metabolic stability, making this compound a candidate for pharmaceutical applications requiring prolonged half-lives .
Research Implications :
- Drug Design : The target compound’s balanced polarity and molecular weight (~336 g/mol) position it within Lipinski’s "Rule of Five" for oral bioavailability, unlike Analog 3’s high molecular weight (630 g/mol) .
- Material Science : Analog 2’s sulfur atoms could facilitate polymerization or coordination networks, whereas the target compound’s amide group supports hydrogen-bonded frameworks .
Methodological Considerations
Structural characterization of these compounds likely employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution . Computational predictions (e.g., pKa, boiling point) derive from QSAR models and density functional theory (DFT), as exemplified in Analog 1’s data .
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry and agricultural science. Its unique structure, featuring a triazine ring and a cyclopentanecarboxamide moiety, allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.32 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Activation : It can activate receptors that play critical roles in cellular signaling.
Biological Activity and Pharmacological Properties
Studies have shown that compounds with similar structures often exhibit significant pharmacological properties. For instance:
- Antitumor Activity : Research indicates that triazine derivatives can exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Effects : Some derivatives have shown promise in inhibiting bacterial growth.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 4,6-bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Antitumor properties |
| 3-(dimethylamino)benzamide | Benzamide structure | Antimicrobial activity |
| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potential anti-inflammatory effects |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent.
- Antimicrobial Testing : The compound was tested against common bacterial strains and showed promising results in inhibiting growth.
- Mechanistic Studies : Further research using binding affinity assays indicated that the compound effectively interacts with specific enzymes involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide, and how can side reactions be minimized?
- Methodology :
- Step 1 : React cyclopentanecarbonyl chloride with 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethylamine in the presence of a base (e.g., triethylamine) to form the amide bond.
- Step 2 : Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C to suppress hydrolysis or undesired alkylation .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity using HPLC (>98%) .
- Key Considerations : Low temperatures and inert atmospheres (N₂/Ar) are critical to avoid triazine ring decomposition.
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentane and triazine substituents. For example, the cyclopentane methylene protons appear as a multiplet at δ 1.5–2.1 ppm, while triazine dimethylamino groups show singlets at δ 3.0–3.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 349.2) .
- X-ray Crystallography : For definitive confirmation of the triazine-cyclopentane linkage (if crystalline forms are obtainable) .
Q. What are the primary research applications of this compound in academic settings?
- Applications :
- Organic Synthesis : Acts as a precursor for triazine-based ligands in coordination chemistry (e.g., metal-organic frameworks) due to its electron-rich dimethylamino groups .
- Biological Studies : Potential use in enzyme inhibition assays, leveraging the triazine moiety’s affinity for ATP-binding pockets (e.g., kinase targets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing :
- Conduct stress tests at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS .
- Compare results with DFT calculations to predict hydrolytic cleavage sites (e.g., amide vs. triazine bonds) .
- Contradiction Resolution : Cross-validate using orthogonal techniques (e.g., TGA for thermal stability and NMR for structural integrity) .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reactions with thiols or amines using stopped-flow UV-Vis spectroscopy to determine rate constants (k) for triazine substitution .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric effects from the cyclopentane group .
Q. How can researchers optimize solvent systems for selective functionalization of the triazine ring?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reactions with halogens or Grignard reagents.
- Analysis : Use ¹⁵N NMR to track regioselectivity in triazine substitution (e.g., C4 vs. C2 positions) .
- Result : DMSO enhances selectivity for C4 substitution due to its strong coordination with dimethylamino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
